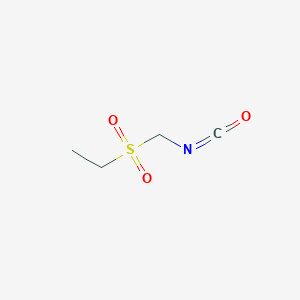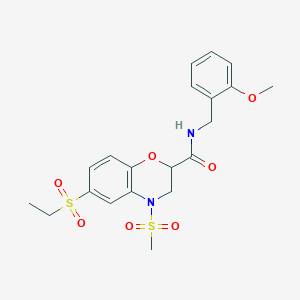![molecular formula C13H13F3O2 B2558492 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid CAS No. 1358805-28-3](/img/structure/B2558492.png)
2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid” is a chemical compound with the CAS Number: 1358805-32-9 . It is also known as TFAA. It is a versatile material used in scientific research. Its unique structure enables it to be employed in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Molecular Structure Analysis
The molecular weight of “2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid” is 258.24 . The InChI Code is 1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)12(6-1-7-12)8-11(17)18/h2-5H,1,6-8H2,(H,17,18) .Physical And Chemical Properties Analysis
The compound is in oil form . and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research on the synthesis and reactivity of compounds structurally related to 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid provides insights into the broader chemical applications of similar compounds. For example, the study of the dimerization of 3,4-disubstituted cinnamic acids and esters reveals the formation of complex structures upon treatment with trifluoroacetic acid, highlighting the potential for creating novel compounds through cyclodimerization processes (Al-Farhan, Keehn, & Stevenson, 1992). Similarly, the oxy functionalization and CH activation studies of cyclometalated Iridium(III) complexes with trifluoroacetic acid demonstrate the versatility of these processes in synthetic chemistry, suggesting applications in the development of catalysts and functional materials (Young, Mironov, & Periana, 2007).
Pharmacological Profiles
Although excluding direct drug use and dosage information, understanding the pharmacological profiles of structurally similar compounds aids in discerning the scientific landscape around 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid. Research on new pyrrolizine derivatives, for example, illustrates dual inhibition of cyclo-oxygenase and 5-lipoxygenase enzymes, providing a foundation for developing anti-inflammatory and analgesic agents (Laufer, Tries, Augustin, & Dannhardt, 1994).
Anticancer and Antimicrobial Studies
Studies on the synthesis, characterization, and biological activities of metal complexes with amino acid derivatives, such as the work on sodium, potassium, and lithium complexes of phenanthroline and diclofenac, open avenues for exploring anticancer and antimicrobial applications. These complexes have shown promising results against lung and oral cancer cell lines, as well as significant antibacterial potential, suggesting that structurally related compounds could be investigated for similar biological activities (Shah et al., 2019).
Materials Science and Molecular Structure
Investigations into the molecular and electronic structures of compounds bearing cyclobutyl moieties, such as the experimental and theoretical study of N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, contribute to our understanding of their potential applications in materials science. These studies provide valuable information on the structural determinants of molecular stability and reactivity, which could inform the design of novel materials with specific electronic properties (Demir et al., 2012).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, skin contact, and eye contact . In case of accidental exposure, it is advised to remove the person to fresh air, rinse skin with water, rinse eyes cautiously with water, and seek medical advice if symptoms persist .
Eigenschaften
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)12(5-2-6-12)8-11(17)18/h1,3-4,7H,2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRLLAYLTYKHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2558409.png)
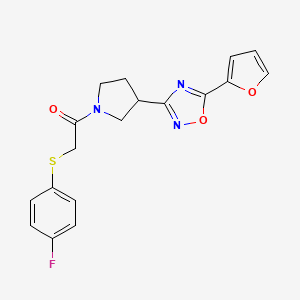
![5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B2558411.png)
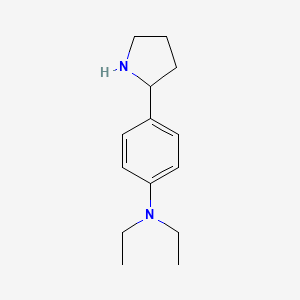
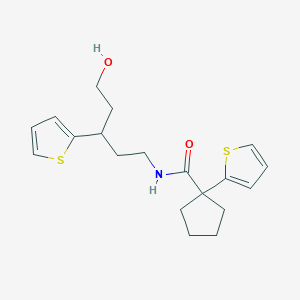
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B2558414.png)
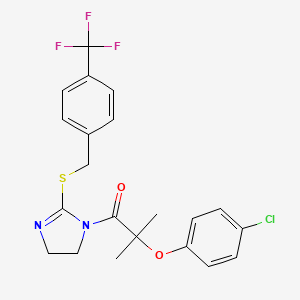
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2558420.png)
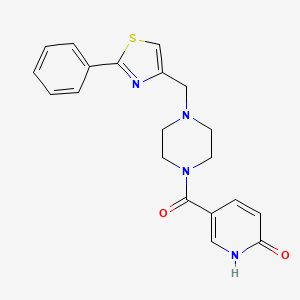
![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2558427.png)
![(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)
